Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

Catalog No.
S534788
CAS No.
1374249-78-1
M.F
C8H6ClFO4S
M. Wt
252.6404
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

CAS Number

1374249-78-1

Product Name

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate

IUPAC Name

methyl 2-chlorosulfonyl-5-fluorobenzoate

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.6404

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(10)2-3-7(6)15(9,12)13/h2-4H,1H3

InChI Key

AZFGHWPSHRTFCC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl

Solubility

Soluble in DMSO

Description

The exact mass of the compound Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is 251.9659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organic compound characterized by its molecular formula C8H6ClO4SC_8H_6ClO_4S. It is a derivative of benzoic acid, incorporating a chlorosulfonyl group and a fluorine atom attached to the benzene ring. This compound is notable for its high reactivity due to the presence of the chlorosulfonyl group, which enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses and applications.

  • Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate esters, or sulfonothioates.
  • Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

The electrophilic nature of the chlorosulfonyl group facilitates these reactions, allowing for the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

The synthesis of methyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves two main steps:

  • Chlorosulfonation: Starting with 2-fluorobenzoic acid, this compound is treated with chlorosulfonic acid under controlled conditions. This step introduces the chlorosulfonyl group at the desired position on the benzene ring.
  • Esterification: The resulting 5-(chlorosulfonyl)-2-fluorobenzoic acid is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to yield methyl 2-(chlorosulfonyl)-5-fluorobenzoate.

These methods can be optimized for industrial production by adjusting reaction conditions such as temperature and pressure to maximize yield and minimize by-products.

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate has several applications due to its reactivity:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Building Block for Functionalized Compounds: Its ability to undergo nucleophilic substitution makes it useful for creating more complex molecules with desired biological activities.
  • Potential Use in Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Interaction studies involving methyl 2-(chlorosulfonyl)-5-fluorobenzoate often focus on its reactivity with biological targets or other organic molecules. For example, studies may explore how this compound interacts with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of biological functions. Such interactions highlight its potential as a lead compound for drug development.

Several compounds exhibit structural similarities to methyl 2-(chlorosulfonyl)-5-fluorobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-(chlorosulfonyl)-2-chlorobenzoateContains a chlorosulfonyl groupChlorine atom instead of fluorine
Methyl 5-(chlorosulfonyl)-2-methylbenzoateContains a methyl groupLacks the fluorine atom
Methyl 5-(chlorosulfonyl)-2-nitrobenzoateContains a nitro groupDifferent electronic properties due to the nitro substituent
Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoateContains bromine and fluorineMultiple reactive groups provide distinct reactivity patterns

Uniqueness

Methyl 2-(chlorosulfonyl)-5-fluorobenzoate is unique due to its specific combination of a fluorine atom and a chlorosulfonyl group. This combination imparts distinct electronic properties that influence its reactivity and stability compared to similar compounds. The presence of fluorine enhances its chemical behavior, making it particularly valuable in synthetic applications where electronic properties play a crucial role.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

251.9659

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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